BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 3-Methoxy-4-nitro-1,2-
benzenediamine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

3-Methoxy-4-nitro-1,2-
Compound Name:

benzenediamine
CAS No.: 1354236-14-8
Cat. No.: B7890702

Get Quote

\ J

CAS Number: 1354236-14-8 Chemical Formula: C

H
N
O

Molecular Weight: 183.16 g/mol

Executive Summary

3-Methoxy-4-nitro-1,2-benzenediamine (also known as 3-Methoxy-4-nitro-o-
phenylenediamine) is a polysubstituted benzene derivative characterized by two vicinal amino
groups, an electron-donating methoxy group, and an electron-withdrawing nitro group. This
specific substitution pattern makes it a critical "push-pull” intermediate in organic synthesis. It is
primarily utilized as a precursor for substituted benzimidazoles—a privileged scaffold in
medicinal chemistry found in anthelmintics, proton pump inhibitors, and kinase inhibitors.
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Additionally, its chromophoric properties suggest utility in semi-permanent hair dye formulations

(HC dyes).

Chemical Identity & Physical Properties

The molecule features a highly functionalized benzene ring where the steric and electronic

interplay between the ortho-methoxy and para-nitro groups dictates its reactivity.

ble 1: Physicachemical Snecificati

Property Value | Description Note

CAS Number 1354236-14-8 Unique Registry ID
3-Methoxy-4-nitrobenzene-1,2- _

IUPAC Name o Systematic Name
diamine

SMILES COclc(N)c(N)ceel[O-] Structure String

Molecular Weight 183.16 g/mol Monoisotopic Mass: 183.0644
Dark red to brown crystalline ] ] -

Appearance Typical for nitro-anilines
powder

B DMSO, Methanol, Ethyl )

Solubility Poorly soluble in water
Acetate

pKa (Predicted) ~2.5 (Amine 1), ~1.0 (Amine 2)  Reduced basicity due to -NO

LogP (Predicted)

12+04

Lipophilic character

Technical Insight: The presence of the nitro group at the C4 position significantly reduces the

nucleophilicity of the amino group at C2 (para to nitro) compared to the amino group at C1. This

differential reactivity is crucial for regioselective cyclization reactions.
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Synthetic Strategies & Manufacturing

The synthesis of 3-Methoxy-4-nitro-1,2-benzenediamine is non-trivial due to the need for
precise regiocontrol. Two primary strategies are employed in research and scale-up contexts:
Nucleophilic Aromatic Substitution (S

Ar) and Controlled Nitration.

Strategy A: Nucleophilic Aromatic Substitution (S Ar)

This route is preferred for high-purity synthesis as it avoids isomer mixtures common in direct
nitration.

o Starting Material: 2,3-Difluoro-4-nitroanisole (or similar halogenated precursor).

e Amination: Stepwise displacement of fluoride ions by ammonia or benzylamine (followed by
deprotection).

e Mechanism: The nitro group activates the ortho and para positions for nucleophilic attack.
The methoxy group provides steric guidance.

Strategy B: Nitration of Protected Diamine

A classical approach involving the nitration of a protected precursor.

Precursor: 3-Methoxy-1,2-phenylenediamine.

¢ Protection: Conversion to the bis-acetamide or cyclic urea (benzimidazolone) to prevent
oxidation.

 Nitration: Electrophilic aromatic substitution using HNO

H
SO
. The methoxy group directs ortho (position 2 or 4), but position 2 is blocked.

o Hydrolysis: Deprotection to yield the free diamine.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b7890702/docs?utm_src=pdf-body#technical-guide-3-methoxy-4-nitro-1-2-benzenediamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7890702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Benzimidazole Formation

The most common application of this diamine is the synthesis of benzimidazoles.

Reagents:

3-Methoxy-4-nitro-1,2-benzenediamine (1.0 eq)

Aryl Aldehyde (1.0 eq)

Oxidant (e.g., Na

S
O
or Air/Catalyst)

Solvent: Ethanol or DMF

Workflow:

Condensation: Dissolve diamine and aldehyde in ethanol. Reflux for 4-6 hours.

Cyclization: The initial Schiff base undergoes intramolecular attack by the second amine.

Oxidation: In situ oxidation aromatizes the intermediate to the benzimidazole.

Purification: Cool to precipitate the product; recrystallize from EtOH/Water.

Visualization: Synthesis & Application Pathway

The following diagram illustrates the conversion of the diamine into a pharmacologically active
benzimidazole scaffold.[1]

+ Aldehyde ) Oxidative
(Condensation) Intermediate Cyclization > Target Scaffold
(Schiff Base) (Substituted Benzimidazole)

Precursor S_NAr (NH3/Heat N
(e.g., 2,3-Difluoro-4-nitroanisole) ’

Click to download full resolution via product page
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Figure 1: Synthetic pathway from precursor to benzimidazole scaffold via the target diamine.[2]

[1]

Analytical Characterization

Verifying the identity of CAS 1354236-14-8 requires a multi-modal approach to distinguish it
from isomers like 4-methoxy-5-nitro-1,2-benzenediamine.

Nuclear Magnetic Resonance ( H NMR)
e Solvent: DMSO-d

o Key Signals:
o ~3.85 ppm (s, 3H): Methoxy group (-OCH

).

o ~6.5-7.5 ppm (d, 2H): Aromatic protons.[1] Look for ortho coupling (J ~8-9 Hz) if protons
are adjacent, or para singlets if not. For this isomer (H5 and H6 are adjacent), expect
doublets.

o ~5.0-6.0 ppm (br s, 4H): Two distinct NH

signals due to electronic asymmetry.

Mass Spectrometry (LC-MS)
e lonization: ESI (+)

e Molecular lon: [M+H]

=184.07

» Fragmentation: Loss of -CH
(M-15) and -NO

(M-46) are characteristic.

Infrared Spectroscopy (FT-IR)
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» N-H Stretch: Doublet around 3300-3450 cm
(primary amines).

« NO
Stretch: Strong bands at ~1530 cm
(asymmetric) and ~1350 cm
(symmetric).

e C-O Stretch: ~1250 cm

(aryl ether).

Applications in Drug Discovery

The 3-methoxy-4-nitro-1,2-benzenediamine motif is a "privileged structure" precursor.

» Kinase Inhibitors: The resulting benzimidazoles mimic the purine ring of ATP, allowing them
to bind into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

e Anthelmintics: Benzimidazoles are the core structure of drugs like Albendazole and

Mebendazole. The methoxy/nitro substitution pattern allows for fine-tuning of solubility and

metabolic stability.

o Proton Pump Inhibitors (PPIs): Precursors for Omeprazole-like analogs often require

substituted benzimidazoles.[1]

Safety, Toxicology & Handling (E-E-A-T)

As a nitro-aromatic amine, this compound must be handled with strict safety protocols.

Hazard Classification (GHS)[4]

e Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

o Skin Sensitization: Category 1 (May cause an allergic skin reaction).
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o Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects). Note: Many
nitro-phenylenediamines are Ames positive.

e Aquatic Toxicity: Chronic Category 3.

Handling Protocol

Engineering Controls: Always handle in a certified chemical fume hood.

e PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

» Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not mix with
oxidizers.

o Decontamination: In case of spill, absorb with vermiculite and wash surface with ethanolic
soap solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.chemsrc.com/cas/1003-09-4_745567.html
https://www.bldpharm.com/products/4920-84-7.html
https://www.bldpharm.com/products/6665-98-1.html
https://www.chemsrc.com/cas/1003-09-4_745567.html
https://www.bldpharm.com/products/4920-84-7.html
https://www.bldpharm.com/products/6665-98-1.html
https://www.chemsrc.com/en/cas/146368-15-2_1258625.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitro-1_2-phenylenediamine
https://www.benchchem.com/product/b7890702?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7890702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratgry

Check Availability & Pricing

Sources

e 1. acgpubs.org [acgpubs.org]

e 2. Benzene, 1,2-dimethoxy-4-nitro- [webbook.nist.gov]

o 3.2 REEKy MSDS_ R BE 2-REEKCASS [1003-09-4] {4iEM [chemsrc.com]
e 4.4920-84-7|2,4-Dimethoxy-1-nitrobenzene|BLD Pharm [bldpharm.com]

¢ 5. 6665-98-1|3-Nitrobenzene-1,2-diol|BLD Pharm [bldpharm.com]

e 6. Cy 5| CAS#:146368-15-2 | Chemsrc [chemsrc.com]

e 7. 3-Nitro-1,2-phenylenediamine | C6H7N302 | CID 4359525 - PubChem

[pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Technical Guide: 3-Methoxy-4-nitro-1,2-
benzenediamine]. BenchChem, [2026]. [Online PDF]. Available at:
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2-benzenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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